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molecular formula C10H9BrN2O B8783629 6-Bromoindole-3-acetamide

6-Bromoindole-3-acetamide

Cat. No. B8783629
M. Wt: 253.09 g/mol
InChI Key: VNGQPZHGKOMZAT-UHFFFAOYSA-N
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Patent
US07109229B2

Procedure details

Powdered K2CO3 (408 mg, 2.95 mmol, 1.60 eq.) was heated to 50° C. in DMSO (3 mL) for 20 min, then cooled to rt. 6-Bromo-1H-indole-3-acetonitrile (434 mg, 1.85 mmol) was dissolved in DMSO (3 mL) and added to the reaction slurry. Water (0.2 mL) and aqueous 30% H2O2 (0.46 mL, 4.0 mmol, 2.2 eq.) were added, and the reaction mixture was stirred for 2–3 hours at rt. The reaction was quenched with 1N HCl and extracted with EtOAc. The organic layer was washed with 1.5 N sodium thiosulfate and dried (MgSO4). The solvent was removed in vacuo, and the residue crystallized from CH2Cl2 to give 273 mg (55%) of the title compound.
Name
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=[O:2].[K+].[K+].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH2:17][C:18]#[N:19])=[CH:13][NH:14]2)=[CH:10][CH:9]=1.O.OO>CS(C)=O>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH2:17][C:18]([NH2:19])=[O:2])=[CH:13][NH:14]2)=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
434 mg
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)CC#N
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
0.46 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2–3 hours at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction slurry
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1.5 N sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CNC2=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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